molecular formula C13H9BrCl2 B188799 Bis(2-chlorophenyl)-bromomethane CAS No. 200868-49-1

Bis(2-chlorophenyl)-bromomethane

Cat. No. B188799
M. Wt: 316 g/mol
InChI Key: OTOZCOKGPNCTHX-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl)-bromomethane, also known as KBrH, is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of 2-chlorobenzyl chloride with potassium bromide in the presence of a strong base.

Mechanism Of Action

The mechanism of action of Bis(2-chlorophenyl)-bromomethane is not fully understood, but it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can cause damage to DNA and other cellular components, which can lead to cell death.

Biochemical And Physiological Effects

Bis(2-chlorophenyl)-bromomethane has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to have anti-inflammatory effects and to inhibit the production of certain inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bis(2-chlorophenyl)-bromomethane in lab experiments is that it is a relatively simple compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it can be toxic and must be handled with care.

Future Directions

There are many potential future directions for research involving Bis(2-chlorophenyl)-bromomethane. One area of interest is in the development of new drugs and pharmaceuticals that are based on the structure of this compound. Another area of interest is in studying the mechanism of action of this compound in more detail, in order to better understand its effects on cells and tissues. Additionally, there may be potential applications for this compound in the field of materials science, such as in the synthesis of new polymers or other materials.

Scientific Research Applications

Bis(2-chlorophenyl)-bromomethane has been used in various scientific research applications, such as in the synthesis of other organic compounds and as a reagent in organic chemistry reactions. It has also been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

1-[bromo-(2-chlorophenyl)methyl]-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOZCOKGPNCTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356596
Record name bis(2-chlorophenyl)-bromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chlorophenyl)-bromomethane

CAS RN

200868-49-1
Record name bis(2-chlorophenyl)-bromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Under N2, bis(2-chlorophenyl)methanol (70 g, 0.28 mol) was added in 4 portions at 20 to 25° C. to HBr (97 ml) in acetic acid (33% by weight). The mixture was stirred at 20 to 25° C. and the reaction was followed by HPLC. After complete reaction (60 to 90 min), the mixture was cooled to 0 to 10° C. and water (700 ml) was added over 30 min. The suspension was stirred at 0 to 10° C. for a further 30 min. The product was isolated by filtration and washed with water (4×140 ml). The product was dried under vacuum at 25° C. to constant weight. Yield: 82.6 g (95%). Assay (HPLC): 100% pure vs. standard
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